Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate

Vue d'ensemble

Description

Of the Triazinane Ring: Under suitable conditions, tert-butyl carbamate is reacted with a compound containing the 3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl group to produce the desired imino derivative.

Additional Modifications: Depending on the specific synthetic route, further steps may be necessary to introduce additional functional groups and complete the synthesis.

Applications De Recherche Scientifique

Due to its unique structural features, including a carbamate and a triazinane ring, the compound may find applications in various scientific domains such as organic chemistry, medicinal chemistry, and drug discovery. Additionally, its tert-butyl protecting group can be selectively removed, providing utility in peptide chemistry for the temporary protection of amino acids.

Avantages Et Limitations Des Expériences En Laboratoire

Advantages:

Versatile Synthetic Building Block: Its complex structure provides opportunities for diversification and customization.

Protecting Group: The tert-butyl (t-Bu) group in the compound can serve as a protecting group, especially useful in peptide synthesis.

Limitations:

Complex Synthesis Route: The compound's synthesis may involve multiple steps, making it time and resource-intensive.

Limited Documentation: Given that the compound is not widely known, its specific applications and biological activities may not be well-documented.

Orientations Futures

Synthetic Method Optimization: Future research might focus on streamlining and improving the compound’s synthesis.

Elucidation of Biological Activities: Investigating the compound's interactions with biological targets and its potential as a drug molecule or chemical probe could be of research interest.

Activité Biologique

Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate (CAS No. 911857-61-9) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

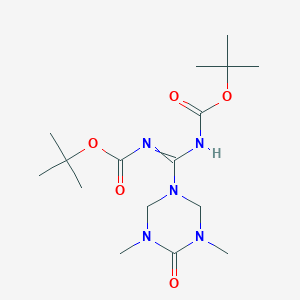

The compound features a triazinane ring structure combined with a carbamate functional group, which contributes to its biological activity. The chemical formula is , and it can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators in various biochemical pathways.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of triazinane compounds exhibit significant inhibition against certain enzymes involved in metabolic pathways. For example, compounds similar to this compound showed promising results in inhibiting malarial aspartate transcarbamoylase (PfATC), with IC50 values in the nanomolar range .

- Metabolic Stability : Research has shown that the tert-butyl group can influence the metabolic stability of similar compounds. A comparative analysis indicated that replacing the tert-butyl group with more stable moieties led to increased half-lives in human liver microsomes (HLM), enhancing their potential as therapeutic agents .

- Antiparasitic Activity : The compound has been evaluated for its antiparasitic properties. In vitro assays demonstrated that it could inhibit parasite growth at low micromolar concentrations, indicating potential for development as an antimalarial agent .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

tert-butyl N-[(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O5/c1-15(2,3)25-12(22)17-11(18-13(23)26-16(4,5)6)21-9-19(7)14(24)20(8)10-21/h9-10H2,1-8H3,(H,17,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYFNWQRTHOSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CN(C(=O)N(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.